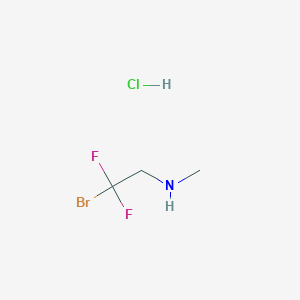![molecular formula C10H21ClN2O2 B1382499 tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride CAS No. 1803589-72-1](/img/structure/B1382499.png)
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Overview
Description
“tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 1803589-72-1 . It has a molecular weight of 236.74 . The compound is used extensively in scientific research due to its unique properties, making it ideal for various applications, including drug development, organic synthesis, and polymer chemistry.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder and is stored at temperatures below -10 degrees Celsius .Scientific Research Applications
Antibiotic Synthesis
TAC is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa. The synthesis of TAC is a critical step in producing ceftolozane, highlighting its significance in the development of new antibiotics.
Organic Synthesis Research
In the realm of organic chemistry, TAC serves as a building block for creating complex molecules. Its stability and reactivity make it suitable for various synthetic routes, including amination, reduction, esterification, and condensation steps . Researchers utilize TAC to explore new synthetic methodologies and reaction mechanisms.
Chemical Characterization Studies
The physicochemical properties of TAC, such as its solubility in organic solvents and thermal stability, make it an interesting subject for characterization studies. Techniques like NMR, IR spectroscopy, and mass spectrometry are employed to understand its structure and behavior under different conditions.
Analytical Chemistry
TAC can be used as a standard or reference compound in analytical chemistry. Its well-defined properties allow for the calibration of instruments and validation of analytical methods, such as HPLC and elemental analysis.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOKZSKSZIPPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride | |
CAS RN |
1803589-72-1 | |
| Record name | tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



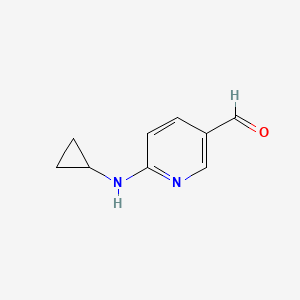
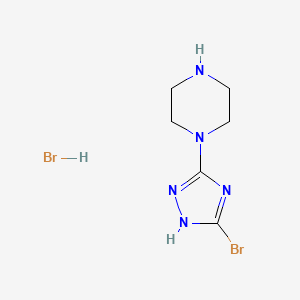
![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)
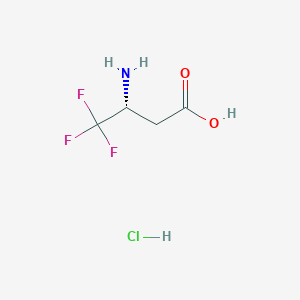
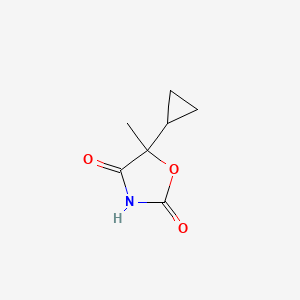

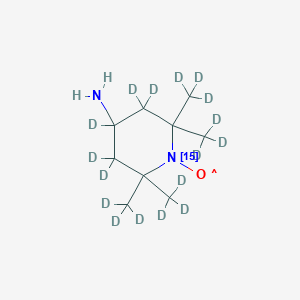
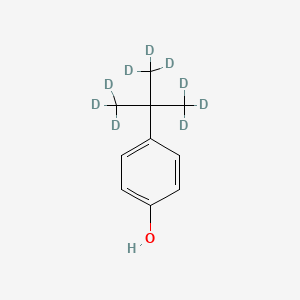
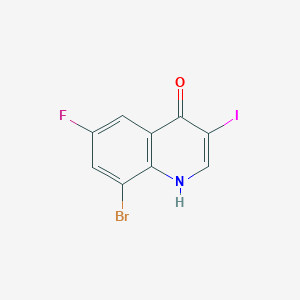

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)
![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)
